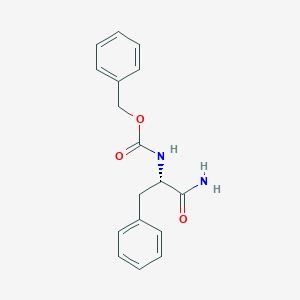

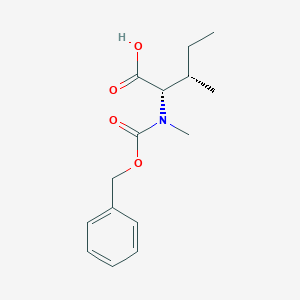

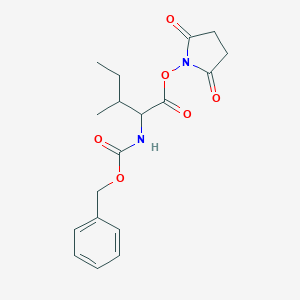

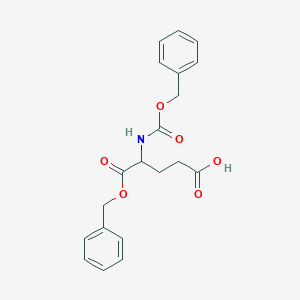

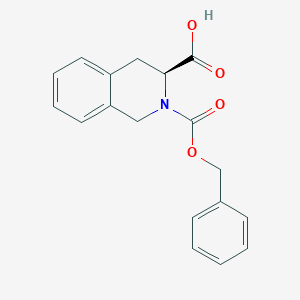

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical state (solid, liquid, gas) at room temperature, color, odor, and other observable properties .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, and the products that are formed .Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, would also be studied .Scientific Research Applications

Oxidative Ugi-Type Multicomponent Reactions : The Ugi-type reaction of tetrahydroisoquinoline with an isocyanide and a carboxylic acid, in the presence of iodoxybenzoic acid (IBX), led to the formation of 1,2-diacylated adducts. This method provides a route for the N and C1 functionalization of tetrahydroisoquinoline (Ngouansavanh & Zhu, 2007).

Angiotensin Converting Enzyme (ACE) Inhibitors : Tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro ACE inhibitory activities and antihypertensive effects. Certain derivatives exhibited potent ACE inhibitory activities, suggesting their potential in hypertension treatment (Hayashi et al., 1985).

Synthesis of Opioid Peptide Mimetics : A compound based on tetrahydroisoquinoline-3-carboxylic acid was synthesized as a delta opioid receptor selective ligand. Unusual peptide bond cleavages were observed, highlighting the compound's potential in opioid receptor research (Mannekens et al., 2003).

NMDA Receptor Glycine-Binding Site Antagonists : Tetrahydroisoquinoline-3-carboxylic acid derivatives were studied for their role in inhibiting the binding to the NMDA receptor glycine-binding site. These compounds showed potential in neuroprotection and anticonvulsant activity (Ohtani et al., 2002).

Solid-Phase Synthesis of Tetrahydroisoquinoline Derivatives : The study described the solid-phase synthesis of compounds containing the tetrahydroisoquinoline ring system. This method offers a route for the efficient synthesis of complex molecules (Bunin et al., 2004).

Anti-Thrombotic Agents : Novel N-(3S-N-aminoacyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)amino acids were synthesized and evaluated for their anti-platelet aggregation and anti-thrombotic activities. These compounds showed promising results as potential anti-thrombotic agents (Zhang et al., 2010).

PPARγ Agonists for Diabetes Treatment : A series of tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as peroxisome proliferator-activated receptor (PPAR) gamma agonists. One derivative, in particular, showed potent activity and potential as a drug for diabetes (Azukizawa et al., 2008).

Antioxidant Properties : A derivative of tetrahydroisoquinoline-3-carboxylic acid demonstrated significant antioxidant properties, highlighting its potential in oxidative stress-related research and applications (Kawashima et al., 1979).

Antithrombotic Agents with Enhanced Activity : Novel dipeptide analogs of 3S-tetrahydroisoquinoline-3-carboxylic acid were synthesized and showed increased antithrombotic activity, targeting the intestinal peptide transport system (Zheng et al., 2008).

Safety And Hazards

properties

IUPAC Name |

(3S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVQGUBCAUFBCP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

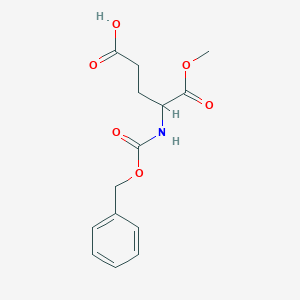

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

CAS RN |

79261-58-8 | |

| Record name | (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.